alpha-Isolupanine

Description

Significance of Quinolizidine (B1214090) Alkaloids in Chemical Biology and Natural Product Research

The study of quinolizidine alkaloids is of considerable importance in chemical biology and natural product research due to their remarkable structural diversity and a broad spectrum of biological activities. These activities encompass cytotoxic, antiviral, antimicrobial, insecticidal, anti-inflammatory, antimalarial, and antiacetylcholinesterase properties, among others acs.orgnih.govbenthamdirect.comnih.govresearchgate.net. Furthermore, QAs have demonstrated various pharmacological effects, including sedative, anticonvulsant, antitumor, antihepatitis B, antifibrotic, antiallergic, antidiarrheal, analgesic, and anti-arrhythmic actions acs.orgnih.govresearchgate.net. The presence of pharmacologically relevant structural fragments and favorable drug-likeness scores positions QAs as attractive scaffolds for the discovery of novel therapeutic agents and agrochemicals acs.orgresearchgate.net. Their complex structures also present significant challenges and opportunities for synthetic chemistry and biosynthesis studies.

Historical Perspectives in alpha-Isolupanine Research

Research into this compound, a specific member of the quinolizidine alkaloid family, contributes to the broader understanding of these natural products. The historical investigation of quinolizidine alkaloids commenced in the early 20th century with the isolation of compounds such as sparteine (B1682161) and lupinine (B175516) from Lupinus luteus acs.orgnih.gov. This compound has since been identified and studied, often in relation to its more abundant isomer, lupanine (B156748) nih.govncats.ioctdbase.orgnih.govcdnsciencepub.comnist.govbiosynth.comnih.govoup.comumass.eduhmdb.canih.govresearchgate.netacs.orgnih.govdiva-portal.orgmdpi.com. It is known to be present in various plant species, particularly within the Lupinus genus, where it contributes to the plant's defense strategies mdpi.comontosight.aiontosight.ai. Scientific efforts have also explored the synthesis of this compound, with documented methods involving the chemical transformation of lupanine cdnsciencepub.comcdnsciencepub.com. Additionally, research has indicated that this compound can be generated as a product during the bioconversion of lupanine by certain microorganisms researchgate.net.

Structural Classification and Isomeric Relationships of this compound within the Quinolizidine Alkaloid Family

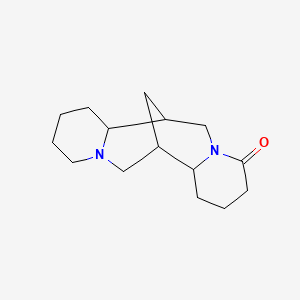

This compound is structurally classified as a tetracyclic quinolizidine alkaloid, belonging to the lupanine-type subclass of QAs researchgate.nethmdb.canih.govnih.gov. Its chemical structure is characterized by the molecular formula C₁₅H₂₄N₂O and a molecular weight of approximately 248.36 g/mol nih.govncats.ionist.govnih.govhmdb.caebiohippo.com. The compound features a complex fused ring system derived from two quinolizidine units acs.orgnih.govfrontiersin.org. Specifically, this compound is an isomer of lupanine, differing in the stereochemical arrangement of its chiral centers nih.govncats.ioctdbase.orgnih.govcdnsciencepub.comnist.govbiosynth.comnih.govoup.comumass.eduhmdb.canih.govresearchgate.netacs.orgnih.gov. For instance, the conversion of d-lupanine (with a cis-trans configuration) to d-α-isolupanine (with a cis-cis configuration) involves a change in stereochemistry at specific carbon atoms cdnsciencepub.comcdnsciencepub.com. Common nomenclature and identifiers include its CAS Registry Number 486-87-3 and the IUPAC name 7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadecan-6-one nih.govnist.gov. Other related quinolizidine alkaloids include sparteine, lupinine, angustifoline, and various hydroxylated or dehydrated lupanine derivatives acs.orgnih.govresearchgate.netoup.comnih.govacs.orgnih.govebi.ac.uk.

Structure

2D Structure

3D Structure

Properties

CAS No. |

486-87-3 |

|---|---|

Molecular Formula |

C15H24N2O |

Molecular Weight |

248.36 g/mol |

IUPAC Name |

(1S,2R,9S,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one |

InChI |

InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/t11-,12-,13+,14+/m0/s1 |

InChI Key |

JYIJIIVLEOETIQ-IGQOVBAYSA-N |

SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4=O |

Isomeric SMILES |

C1CCN2C[C@@H]3C[C@H]([C@H]2C1)CN4[C@@H]3CCCC4=O |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4=O |

Synonyms |

alpha-isolupanine lupanine lupanine monohydrobromide, (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer lupanine monohydrochloride, (7S-(7alpha,7aalpha,14alpha,14aalpha))-isomer lupanine monohydrochloride, (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer lupanine monoperchlorate, (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer lupanine sulfate (1:1), (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer lupanine, (7R-(7alpha,7abeta,14alpha,14aalpha))-isomer lupanine, (7S-(7alpha,7aalpha,14alpha,14aalpha))-isomer lupanine, (7S-(7alpha,7aalpha,14alpha,14abeta))-isome |

Origin of Product |

United States |

Occurrence, Isolation, and Natural Variation

Distribution and Chemotaxonomy in Botanical Genera

The distribution of alpha-isolupanine and other quinolizidine (B1214090) alkaloids serves as a significant chemotaxonomic marker, aiding in the classification and differentiation of plant species.

Lupinus Species: Identification and Quantification in Diverse Cultivars

This compound is a common, though often minor, constituent of the complex alkaloid profiles found in various Lupinus (lupin) species. biosynth.comnih.gov Its presence has been documented in numerous species, including Lupinus albus, Lupinus angustifolius, Lupinus mutabilis, and several wild North American lupins. ontosight.ainih.govbund.de

In a study of Lupinus mariae-josephi, a species found in Spain, this compound was identified as one of the major alkaloid components, alongside lupanine (B156748), 11,12-dehydrolupanine, and 17-oxolupanine (B1663946). unirioja.es The alkaloid profile of this species showed similarities to the North American species Lupinus kingii. unirioja.es Research on Lupinus angustifolius has revealed the presence of this compound in bitter varieties, while it was not detected in the "sweet" (low-alkaloid) cultivars. nih.gov This suggests a genetic basis for its production.

The quantification of this compound and other alkaloids is crucial for the agricultural use of lupins, as high levels of these compounds can be toxic. In "sweet" lupin varieties of L. angustifolius, the total alkaloid content is significantly reduced, and in some cases, this compound may be below the limit of detection. nih.govbund.de Conversely, bitter varieties can contain substantial amounts. For instance, in some bitter lupin flours, this compound has been quantified alongside other major alkaloids like lupanine and 13α-hydroxylupanine. researchgate.net

Table 1: Presence of this compound in Various Lupinus Species

| Species | Presence of this compound | Notes | Reference |

|---|---|---|---|

| Lupinus albus | Present | Also contains lupanine as a major alkaloid. | ontosight.airesearchgate.net |

| Lupinus angustifolius | Present in bitter varieties | Not detected in "sweet" varieties. | nih.govontosight.ai |

| Lupinus mariae-josephi | Present (Major component) | Profile similar to L. kingii. | unirioja.es |

| Lupinus mutabilis | Present (Minor component) | Major alkaloids are lupanine, 3β-hydroxylupanine, 13α-hydroxylupanine, and sparteine (B1682161). | bund.de |

| Lupinus villosus | Present | Main alkaloids include angustifoline, lupanine, multiflorine, and 13-OH-lupanine. | unirioja.es |

| Lupinus linearis | Present (Minor component) | - | researchgate.net |

| Lupinus gibertianus | Present (Minor component) | - | researchgate.net |

| Lupinus mexicanus | Present | Lupanine is the major alkaloid. | scielo.org.mx |

| Lupinus exaltatus | Present | Lupanine is the major alkaloid. | scielo.org.mx |

| Lupinus stipulatus | Present | Lupanine is the major alkaloid. | scielo.org.mx |

| Lupinus montanus | Present | Sparteine is the principal alkaloid. | scielo.org.mx |

Other Fabaceae and Plant Families: Presence and Comparative Analysis

While most prominently associated with Lupinus, this compound has also been identified in other genera within the Fabaceae family. For example, it has been detected in Retama raetam, a perennial shrub native to North Africa and the Middle East. medwinpublishers.com In this species, however, 17-oxolupanine was found to be the major alkaloid in the twigs. medwinpublishers.com The presence of this compound has also been reported in Cytisus scoparius (Scotch broom). nih.govbiorxiv.org

Chemotaxonomic studies utilize the patterns of these alkaloids to establish relationships between different species and genera. The presence or absence of specific alkaloids, and their relative abundance, can provide insights into the evolutionary divergence of plants. mdpi.com For instance, the alkaloid profiles of South American lupins like Lupinus linearis and Lupinus gibertianus have been shown to be very similar, supporting their close morphological relationship. researchgate.net

Beyond the Fabaceae family, the occurrence of this compound is less common. However, some databases report its presence in organisms like Pinus hartwegii. nih.gov

Methodologies for Isolation and Purification from Natural Sources

The extraction and purification of this compound from plant material involve a series of steps designed to separate it from a complex mixture of other alkaloids and plant constituents.

Chromatographic Techniques for Enrichment and Separation

Chromatography is the cornerstone for the isolation and analysis of this compound. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique widely used for the identification and quantification of quinolizidine alkaloids. unirioja.esscielo.br The separation is based on the volatility and interaction of the compounds with the stationary phase of the chromatographic column, and the mass spectrometer provides structural information for identification.

Liquid chromatography (LC) techniques, particularly high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), are also employed. nih.govacs.org Chiral LC-MS has been used to determine the enantiomeric purity of related alkaloids like lupanine and has also detected the presence of this compound. biorxiv.org These methods offer high resolution and sensitivity for separating complex alkaloid mixtures.

Advanced Extraction Procedures for Alkaloid Mixtures

The initial step in isolating this compound involves its extraction from the plant matrix. A common method is acid-base extraction. This involves grinding the plant material and extracting the alkaloids with an acidic solution, which protonates the nitrogen atoms in the alkaloid structures, making them soluble in the aqueous phase. The extract is then made alkaline to deprotonate the alkaloids, which can then be extracted into an organic solvent.

More advanced methods may utilize solid-phase extraction (SPE) to clean up the initial extract and remove interfering compounds before chromatographic analysis. The choice of extraction solvent and conditions is critical to maximize the yield of the target alkaloids. For instance, a mixture of methanol (B129727) and formic acid has been used for the extraction of quinolizidine alkaloids from lupin seeds. nih.gov

Natural Variation in Alkaloid Profiles and Environmental Influences

The concentration and composition of alkaloids, including this compound, in plants are not static. They can vary significantly due to a combination of genetic and environmental factors.

Bitter and sweet varieties of the same lupin species, such as Lupinus angustifolius, demonstrate the strong genetic control over alkaloid biosynthesis. nih.gov Bitter varieties produce a range of alkaloids, including this compound, while sweet varieties have a genetic block in the biosynthetic pathway, leading to a lack of these compounds. nih.gov

Intra-species and Inter-species Variation of this compound Content

The concentration of this compound exhibits significant variation both between different species (inter-species) and within the same species (intra-species). This variability is influenced by the plant's genetic makeup. frontiersin.org

Different species of Lupinus display distinct alkaloid profiles. For instance, a study of 28 Lupinus species revealed a clear distinction in alkaloid composition between Old World/Atlantic South American species and those from the rest of the Americas. mdpi.com Lupinus texensis was noted to have high concentrations of α-isolupanine, a characteristic shared with some species from the central Mexican mountains. mdpi.com In a comparison of Lupinus species with the same chromosome number, Lupinus mariae-josephi was found to have an alkaloid profile similar to Lupinus kingii, with both containing α-isolupanine. unirioja.es

Even within a single species, different cultivars can show marked differences in their alkaloid content. For example, in narrow-leafed lupin (Lupinus angustifolius), the cultivar Quillinock (SB) had a lower proportion of α-isolupanine (4%) compared to the cultivar Tanjil (SB), which showed an increased presence of isolupanine (8%) under specific growing conditions. nih.gov The bitter lupin accession P22660, on the other hand, had a very low proportion of isolupanine (0.1%). nih.gov

The following table provides a summary of this compound content in different Lupinus species and cultivars based on published research.

| Species/Cultivar | Sample Type | This compound Content (% of total alkaloids) | Reference |

| Lupinus angustifolius cv. Tanjil (NG) | Seeds | 2.8% | nih.gov |

| Lupinus angustifolius cv. Tanjil (SB) | Seeds | 8% | nih.gov |

| Lupinus angustifolius cv. Quillinock (SB) | Seeds | 4% | nih.gov |

| Lupinus angustifolius P22660 (bitter) | Seeds | 0.1% | nih.gov |

NG = Normal Greenhouse conditions; SB = Speed Breeding conditions

Impact of Environmental Factors on Alkaloid Accumulation

Environmental conditions play a crucial role in influencing the biosynthesis and accumulation of quinolizidine alkaloids, including this compound, in plants. frontiersin.org However, the relationship between specific environmental factors and alkaloid content can be complex and sometimes unpredictable. frontiersin.org

Key environmental factors that have been shown to affect alkaloid levels include:

Light: The duration and intensity of light exposure can impact alkaloid production. researchgate.net For instance, longer daylight hours have been associated with elevated quinolizidine alkaloid levels in the seeds of the Lupinus angustifolius cultivar Tanjil. nih.gov

Water Availability: Water stress, such as drought conditions, can influence alkaloid biosynthesis. researchgate.net Research on narrow-leafed lupin has shown a cultivar-specific response to drought in terms of grain alkaloid levels. nih.gov

Biotic Stress: Factors such as insect predation and fungal infections can trigger a defense response in plants, leading to increased alkaloid production. frontiersin.org

The interaction between the plant's genotype and its environment is a critical determinant of the final alkaloid content. frontiersin.org Some cultivars are more susceptible to environmental fluctuations in their alkaloid levels than others. frontiersin.org

The following table summarizes the observed effects of various environmental factors on quinolizidine alkaloid content in Lupinus species.

| Environmental Factor | Observed Effect on Quinolizidine Alkaloid Content | Species/Cultivar Studied | Reference |

| Longer Daylight Hours | Increased total QA content in seeds | Lupinus angustifolius cv. Tanjil | nih.gov |

| Increased Temperature | Increased total QA content in seeds | Narrow-leafed lupin cultivars | tandfonline.com |

| Drought | Cultivar-specific changes in grain QA levels | Narrow-leafed lupin cultivars | nih.gov |

| Low Nitrogen, Adequate Potassium & Phosphorus | Reduced QA accumulation | General recommendation for lupins | researchgate.net |

| High Soil pH | Reduced QA accumulation | General recommendation for lupins | researchgate.net |

Biosynthesis and Metabolic Pathways

Elucidation of the Biosynthetic Pathway from Precursor Amino Acids

The journey from a common amino acid precursor to the complex structure of quinolizidine (B1214090) alkaloids is a fascinating area of plant biochemistry.

Role of L-Lysine in Quinolizidine Alkaloid Biosynthesis

L-lysine stands as the fundamental precursor for the entire class of quinolizidine alkaloids frontiersin.orgnih.govoup.commdpi.comfrontiersin.orgoup.comnih.govnih.govbiorxiv.orgmdpi.comacs.org. The initial and crucial step in this pathway involves the decarboxylation of L-lysine. This reaction yields the diamine cadaverine (B124047), which serves as the core building block for all subsequent QA structures frontiersin.orgnih.govoup.commdpi.comfrontiersin.orgoup.comnih.govnih.govbiorxiv.org. This initial decarboxylation step is catalyzed by the enzyme Lysine (B10760008) Decarboxylase (LDC), often identified as a Lysine/Ornithine Decarboxylase (L/ODC) in QA-producing plants frontiersin.orgnih.govoup.commdpi.comfrontiersin.orgoup.comnih.govnih.govbiorxiv.orgnih.govscilit.com. Studies have indicated that LDC activity is localized within the chloroplasts of plant cells nih.govscilit.com.

Enzymatic Steps and Intermediates in the Pathway Leading to alpha-Isolupanine

Following the formation of cadaverine, a series of enzymatic modifications and cyclizations occur to construct the characteristic quinolizidine ring system. The generally accepted pathway involves:

Decarboxylation of L-Lysine: L-lysine is converted to cadaverine by Lysine Decarboxylase (LDC) frontiersin.orgnih.govoup.commdpi.comfrontiersin.orgoup.comnih.govnih.govbiorxiv.org.

Oxidative Deamination: Cadaverine is then converted to 5-aminopentanal (B1222117), putatively by Copper Amino Oxidase (CAO) mdpi.comfrontiersin.orgoup.comnih.govmdpi.com.

Cyclization: 5-aminopentanal spontaneously cyclizes to form Δ¹-piperideine Schiff base frontiersin.orgmdpi.com.

Formation of Diiminium Cation: Δ¹-piperideine is considered the precursor to the diiminium cation, from which tetracyclic QAs are thought to be derived mdpi.com.

This compound is a structural isomer of isolupanine and is closely related to other major QAs like lupanine (B156748) and sparteine (B1682161) oup.comumass.edu. While specific enzymes directly leading to this compound are not fully detailed, its formation is understood to occur through further modifications of the basic QA skeleton. These modifications can include dehydrogenation, oxygenation, and esterification reactions catalyzed by enzymes such as acyltransferases (e.g., HMT/HLT, ECT/EFT-LCT/LFT) nih.govfrontiersin.org. Biotransformation studies have identified this compound as a potential product during the metabolism of cadaverine or lupanine by plant cell cultures and microorganisms researchgate.netthieme-connect.comresearchgate.netthieme-connect.comcapes.gov.br.

Table 1: Key Enzymes and Intermediates in Quinolizidine Alkaloid Biosynthesis

| Step | Precursor/Intermediate | Product | Enzyme(s) | Gene(s) Identified | Location (if known) |

| 1 | L-Lysine | Cadaverine | Lysine Decarboxylase (LDC) / Lysine/Ornithine Decarboxylase (L/ODC) | La-L/ODC (in L. angustifolius) | Chloroplasts nih.govscilit.com |

| 2 | Cadaverine | 5-aminopentanal | Copper Amino Oxidase (CAO) / Copper amine oxidase (CuAO) | LaCAO oup.comnih.gov | |

| 3 | 5-aminopentanal | Δ¹-piperideine | Spontaneous cyclization | ||

| 4 | Δ¹-piperideine | Diiminium cation (precursor) | Postulated | ||

| 5 | QA Skeletons | Esterified QAs | Acyltransferases (HMT/HLT, ECT/EFT-LCT/LFT) | LaHMT/HLT, LaAT nih.govfrontiersin.org |

Genetic and Molecular Basis of Biosynthesis

Understanding the genetic machinery behind QA production is crucial for comprehending how plants synthesize these compounds.

Identification and Characterization of Genes Encoding Biosynthetic Enzymes

Significant progress has been made in identifying genes responsible for key enzymatic steps in QA biosynthesis. The gene encoding Lysine Decarboxylase (LDC) has been cloned and characterized from Lupinus angustifolius (La-L/ODC) and other QA-producing species oup.comnih.govscilit.com. Similarly, genes for Copper Amine Oxidase (CAO), which catalyzes the conversion of cadaverine to 1-piperideine, have been identified and functionally characterized oup.comnih.gov. Genes for acyltransferases, such as HMT/HLT and ECT/EFT-LCT/LFT, involved in the esterification of QA skeletons, have also been characterized nih.govfrontiersin.org. Furthermore, transcriptomic studies have highlighted candidate genes involved in QA biosynthesis and transport, including a purine (B94841) permease transporter 1 (PUP1) gene that shows co-expression with LDC biorxiv.org, and genes encoding copper amine oxidases, MLP-like proteins, and cP450s frontiersin.orgmdpi.com.

Transcriptional Regulation of Alkaloid Biosynthesis

The synthesis of quinolizidine alkaloids is a complex process regulated by developmental stage and environmental cues mdpi.com. Transcription factors (TFs) play a pivotal role in controlling the expression of genes involved in the QA pathway. Members of the AP2/ERF, WRKY, and MYB families have been implicated in the transcriptional regulation of QA biosynthesis mdpi.com. Notably, the APETALA2/ethylene response transcription factor, RAP2-7, has been identified as a potential key regulator in Lupinus angustifolius, showing co-segregation with the iucundus locus, which influences QA content nih.govmdpi.com. The expression patterns of genes like LDC and CAO are often tissue-specific, correlating with alkaloid accumulation levels mdpi.commdpi.com. For instance, LDC expression is high in stems but absent in roots of Sophora flavescens mdpi.com. The coordinated expression of QA-related genes across aerial organs suggests shared regulatory mechanisms mdpi.com.

Biotransformation and Metabolic Fates of this compound and Related Alkaloids

Quinolizidine alkaloids undergo various metabolic transformations within the plant and can be transferred to other organisms.

During seed germination, QAs are metabolized and translocated from cotyledons to the roots mdpi.com. De novo synthesis of QAs typically commences during the early development of plantlets mdpi.com. These alkaloids are synthesized primarily in the aerial parts of the plant, such as leaves, and then transported via the phloem to other tissues, including seeds, where they serve as a defense mechanism against herbivores and pathogens, as well as a nitrogen reserve mdpi.comoup.comresearchgate.net.

Processing of lupin seeds for human consumption, such as dehulling, toasting, or boiling, can significantly reduce QA content. While QAs are generally heat-stable, their depletion is often attributed to leaching into cooking water researchgate.netnih.gov.

Biotransformation studies have revealed that this compound can be formed through the metabolic processing of other QAs. For example, cell suspension cultures of Lupinus polyphyllus have been shown to incorporate cadaverine into various QAs, with this compound identified as a potential product alongside sparteine, lupanine, and others researchgate.netthieme-connect.comthieme-connect.comcapes.gov.br. Similarly, unidentified microorganisms can produce this compound during the bioconversion of lupanine researchgate.net. Furthermore, hemiparasitic plants that derive nutrients from lupin hosts can accumulate QAs, including this compound, in their tissues, although it is generally not detected in their nectar umass.edu.

Table 2: Biotransformation Products of Quinolizidine Alkaloids

| Starting Material(s) | Biotransforming Agent/System | Identified Products (including related to this compound) | Notes |

| Cadaverine | Lupinus polyphyllus cell cultures | Sparteine, 17-oxosparteine (B1663948), lupanine, α-isosparteine, α-isolupanine , 13,13-dehydrosparteine, 13,13-dehydro-17-oxosparteine | Incorporation of cadaverine into QAs researchgate.netthieme-connect.comthieme-connect.comcapes.gov.br. |

| Lupanine | Unidentified microorganisms | α-isolupanine , 3-hydroxylupanine, 13-hydroxylupanine (B1673957), 17-oxosparteine, 3,4-dehydrolupanine | α-isolupanine produced during lupanine bioconversion researchgate.net. |

| Lupinus texensis | Castilleja indivisa (hemiparasite) | Lupanine, α-isolupanine | Alkaloids transferred from host to parasite; present in parasite tissues umass.edu. |

| Lupinus argenteus | Castilleja miniata (hemiparasite) | 5,6-iso-dehydrolupanine, α-isolupanine , thermopsine, 17-oxolupanine (B1663946) | Alkaloids transferred from host to parasite; present in parasite tissues umass.edu. |

Compound List

this compound

L-Lysine

Cadaverine

Sparteine

Lupanine

Isolupanine

17-oxosparteine

α-isosparteine

13,13-dehydrosparteine

13,13-dehydro-17-oxosparteine

3-hydroxylupanine

13-hydroxylupanine

3,4-dehydrolupanine

Thermopsine

5,6-iso-dehydrolupanine

Anagyrine

Cytisine

Microbial Bioconversion of Quinolizidine Alkaloids

Microorganisms possess the capability to metabolize and degrade quinolizidine alkaloids. Certain bacterial strains isolated from soil where Lupinus species were grown have demonstrated the ability to utilize lupanine, a major lupin alkaloid, as a sole carbon source. nih.govchemfaces.com Research involving Lupinus polyphyllus cell cultures has indicated that during the bioconversion of cadaverine, an intermediate in QA biosynthesis, this compound may be formed as a transformation product. nist.govebiohippo.combiosynth.com Furthermore, unidentified microorganisms have been reported to produce this compound during the bioconversion of lupanine. echemi.com These findings suggest that microbial activity can influence the presence and transformation of QAs, although the specific pathways and enzymes involved in the microbial synthesis or degradation of this compound are not yet fully characterized.

Plant Metabolic Conversions and Interconversions

The biosynthesis of QAs in lupins initiates with L-lysine, which is decarboxylated by lysine decarboxylase (LDC) to form cadaverine. axios-research.com Cadaverine is then oxidatively deaminated to 5-aminopentanal, which cyclizes to Δ¹-piperideine. This intermediate is considered a precursor to the diiminium cation, from which the tetracyclic QA structures are derived. axios-research.com

This compound (Molecular Formula: C₁₅H₂₄N₂O; Molecular Weight: 248.36 g/mol ) is recognized as a structural isomer of isolupanine and a component of the complex QA mixtures found in various Lupinus species. Its presence and relative abundance vary considerably among different lupin cultivars. For instance, in Lupinus albus cv. Ultra, this compound was observed to be a prominent alkaloid, accounting for approximately 20% of the total QAs in the below-ground organs and basal vegetation. In contrast, it was found at levels below 1% in bitter cultivars of L. albus. Similarly, studies on Lupinus angustifolius have shown that this compound is present in bitter cultivars but undetectable in sweet cultivars.

Research into the genetic basis of QA biosynthesis has identified specific enzymes involved in the metabolic conversion of QAs. For example, in Lupinus angustifolius, enzymes such as cytochrome P450 monooxygenase (CYP71D189) and short-chain dehydrogenase/reductase (SDR1) have been implicated in the oxidation of (−)-sparteine to (+)-lupanine. Genetic modifications (knockouts) affecting these enzymes have led to altered QA profiles, with reduced levels of this compound observed in mutant seeds, suggesting a potential metabolic link or precursor relationship between these compounds. The observation of this compound as a probable transformation product in L. polyphyllus cell cultures fed with cadaverine further supports the idea that it can arise from interconversions within the plant's metabolic network. nist.govebiohippo.combiosynth.com

Transport and Accumulation Mechanisms in Plant Tissues

Quinolizidine alkaloids, including this compound, are primarily synthesized in the aerial green tissues of Lupinus plants, with chloroplasts being a key site of production. Following their synthesis, these alkaloids are translocated throughout the plant via the phloem, a vascular tissue responsible for transporting sugars and other organic nutrients. Evidence suggests that xylem sap contains significantly lower concentrations of QAs compared to phloem exudates.

The accumulated QAs are typically stored within the vacuoles of plant cells. While leaves and stems also accumulate these compounds, their levels may decrease during leaf senescence. Lupin seeds are a significant sink for QAs, accumulating them as they mature, which contributes to the characteristic bitterness and toxicity of lupin seeds. Roots and nodules generally exhibit the lowest concentrations of QAs within the plant.

Specific to this compound, its accumulation patterns have been noted in particular tissues. In Lupinus albus cv. Ultra, it was found to be prominent in below-ground organs and the basal vegetation, constituting a notable fraction of the total QA content in these tissues. This organ-specific accumulation highlights that different QAs may follow distinct transport and storage pathways within the plant.

Table 1: Observed Presence and Relative Abundance of α-Isolupanine in Lupin Species/Cultivars

| Lupin Cultivar/Species | Tissue Type | Relative Abundance of α-Isolupanine | Citation |

| Lupinus albus cv. Ultra | Below-ground organs, basal vegetation | ~20% of total QAs | |

| Lupinus albus (bitter cultivar) | Various tissues | <1% of total QAs | |

| Lupinus angustifolius (bitter) | Various tissues | Present | |

| Lupinus angustifolius (sweet) | Various tissues | Not detected | |

| Lupinus polyphyllus cell cultures | Cell culture extract | Probable transformation product | nist.govebiohippo.combiosynth.com |

| L. angustifolius mutant (CYP71D189 KO) | Seeds | Reduced amounts (e.g., 2.4%) |

List of Compounds Mentioned:

this compound

Quinolizidine Alkaloids (QAs)

L-lysine

Cadaverine

Sparteine

Lupanine

13α-hydroxylupanine

Angustifoline

Multiflorine

17-oxosparteine

α-isosparteine

12,13-dehydrosparteine

12,13-dehydro-17-oxosparteine

3-hydroxylupanine

3,4-dehydrolupanine

Thermopsine

11,12-seco-12,13-didehydromultiflorine

13α-hydroxymultiflorine

13-α-angelolyoxylupanine

(−)-multiflorine

(−)-α-isoangustifoline

(−)-α-isosparteine

(+)-13-hydroxy-α-isolupanine

Ester of (+)-13-hydroxylupanine

Chemical Synthesis and Structural Modifications

Total Synthesis Approaches to alpha-Isolupanine and its Stereoisomers

The construction of the rigid, bridged tetracyclic core of this compound and its related isomers is a considerable synthetic challenge. Strategies often rely on building the bispidine (3,7-diazabicyclo[3.3.1]nonane) core and then elaborating the remaining rings in a stereocontrolled manner.

| Intermediate/Precursor | Key Reactions | Target Stereoisomer | Overall Yield |

| 3,7-diallyl-2,4,6,8-tetraoxo-3,7-diazabicyclo[3.3.1]nonane | 1. Double allyl Grignard addition2. Ring-Closing Metathesis (RCM)3. Hydrogenation4. Borane reduction | (±)-alpha-Isosparteine | 28% |

| 3,7-diallyl-2,4,6,8-tetraoxo-3,7-diazabicyclo[3.3.1]nonane | 1. NaBH4 reduction2. Double Sakurai-type allylation3. RCM4. Global reduction (H2, Pd/C; LiAlH4) | (±)-beta-Isosparteine | 12% |

| 3,7-diallyl-2,4,6,8-tetraoxo-3,7-diazabicyclo[3.3.1]nonane | 1. Monoreduction & Sakurai allylation2. Allyl Grignard addition3. RCM4. Global reduction | (±)-Sparteine | 11% |

This table summarizes the divergent total synthesis pathways to three stereoisomers of sparteine (B1682161) from a common tetraoxobispidine intermediate, as reported in the literature. nih.gov

Achieving enantiopure forms of this compound and related alkaloids is crucial, as different enantiomers often exhibit distinct biological activities. Asymmetric synthesis aims to produce a specific enantiomer, avoiding the need for chiral resolution of a racemic mixture.

One demonstrated method to introduce chirality early in the synthesis is through the enantioselective reduction of a prochiral precursor. In the synthesis starting from a tetraoxobispidine scaffold, an enantioselective oxazaborolidine-mediated reduction of an N,N'-dibenzyl precursor was reported. nih.gov This key step establishes the initial stereocenters, which then guide the stereochemistry of subsequent transformations, ultimately leading to an enantiomerically enriched final product. Sparteine itself is a well-known chiral ligand used to induce asymmetry in a wide range of chemical reactions, underscoring the importance of chirality within this class of alkaloids. nih.gov

Modular synthesis provides a powerful and flexible approach to constructing a library of related natural products from a set of common building blocks or intermediates. This strategy is particularly effective for the bisquinolizidine alkaloid family, which shares a common structural core but varies in stereochemistry and functionalization.

The divergent synthesis of sparteine stereoisomers from a single tetraoxobispidine intermediate is a clear example of a modular approach. nih.gov By strategically altering the sequence and type of reactions—such as nucleophilic additions and reductions—different stereoisomers can be selectively prepared from the same starting material. nih.gov This "intermediate-based" modularity allows for the efficient exploration of the structural diversity of the alkaloid family without needing to devise a completely new synthetic route for each target molecule.

Design and Synthesis of Novel this compound Analogs and Derivatives

The modification of the this compound scaffold allows for the investigation of structure-activity relationships (SAR) and the potential development of new compounds with tailored properties. This can be achieved through rational design informed by biological understanding or by applying various synthetic derivatization techniques.

Rational design involves creating new molecules based on a known biological target or an understanding of how structural features affect function. nih.govnih.gov For quinolizidine (B1214090) alkaloids, design principles could focus on modifying the molecule's conformational rigidity, which is believed to be important for biological activity and taste perception. nih.gov

An analog design strategy for this compound could involve:

Modifying Ring Conformation: Introducing substituents or altering ring sizes to lock or change the preferred chair-chair conformation of the quinolizidine rings.

Varying Lipophilicity: Adding or removing polar or nonpolar functional groups to alter the molecule's solubility and ability to cross biological membranes.

Mimicking Transition States: Designing analogs that mimic the transition state of an enzymatic reaction that the natural alkaloid might inhibit.

Computational modeling, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can support these design efforts by predicting how proposed structural changes might affect binding to a biological target. researchgate.net

The chemical structure of this compound offers several sites for derivatization. Standard synthetic transformations can be applied to create a variety of analogs. The biosynthesis of diverse quinolizidine alkaloids involves enzymatic reactions like dehydrogenation, oxygenation, hydroxylation, and esterification, which can be mimicked in the lab to produce new derivatives. nih.gov

| Reaction Type | Potential Site on this compound Core | Possible Reagents/Conditions | Resulting Derivative |

| Oxidation | Carbon adjacent to nitrogen (C=N formation) | Hg(OAc)₂, mild oxidizing agents | Dehydro-alpha-isolupanine |

| Reduction | Lactam carbonyl (C=O) | LiAlH₄, NaBH₄/I₂ | alpha-Isosparteine |

| Hydroxylation | Saturated carbon atoms on the rings | Cytochrome P450 mimics, specific oxidizing agents | Hydroxy-alpha-isolupanine |

| N-Alkylation | Tertiary amine nitrogens | Alkyl halides (e.g., CH₃I) | N-alkyl-alpha-isolupaninium salt |

| Acylation/Esterification | On hydroxylated derivatives | Acyl chlorides, anhydrides | Ester derivatives |

This table outlines potential synthetic methodologies that could be applied to the this compound scaffold to generate novel derivatives.

Semi-synthetic Transformations from Natural Precursors

Semi-synthesis utilizes abundant, naturally occurring compounds as starting materials for chemical modification. This approach can be more efficient than total synthesis for accessing complex molecules. The quinolizidine alkaloid family is well-suited for this strategy due to the biosynthetic relationships between its members. rsc.org

In many lupin species, it is hypothesized that the simpler tetracyclic alkaloid (-)-sparteine (B7772259) serves as a biosynthetic precursor to more oxidized forms like (+)-lupanine through a two-step enzymatic oxidation. nih.gov This natural pathway provides a template for laboratory semi-synthesis. A more abundant alkaloid, such as lupanine (B156748) or sparteine, can be isolated in large quantities from plant sources like Lupinus albus and subsequently converted into other, less common alkaloids. google.com

A documented chemical transformation in this family is the reduction of lupanine to sparteine. This conversion can be achieved by treating lupanine with a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) in combination with iodine (I₂), to reduce the lactam carbonyl group to a methylene (B1212753) group. google.comgoogle.com This specific reaction demonstrates the feasibility of interconverting these natural precursors, allowing for the semi-synthetic production of one alkaloid from another.

Pharmacological and Biological Activity: Mechanistic Investigations

In Vitro and Ex Vivo Bioactivity Profiling (Non-Clinical)

Studies on Anti-inflammatory Mechanisms at the Cellular Level

Research indicates that alpha-isolupanine and other quinolizidine (B1214090) alkaloids possess general anti-inflammatory properties biosynth.comontosight.aiceu.esnih.govacs.org. Studies on plant extracts containing this compound have noted anti-inflammatory responses biosynth.com. For instance, extracts from Retama species, which contain related alkaloids, have demonstrated anti-inflammatory effects, with some studies suggesting inhibition of enzymes like lipoxygenase and modulation of pro-inflammatory cytokines ceu.esbiocrick.com. However, specific detailed mechanistic investigations into how this compound itself acts at the cellular level to exert anti-inflammatory effects were not detailed in the provided search results.

Investigations into Neuroprotective Activities in Cellular Models

This compound has been associated with neuroactive properties ontosight.ai and is being studied for its potential neuroprotective activities biosynth.com. Related quinolizidine alkaloids, such as sparteine-type alkaloids, have been reported to exhibit neuroprotective effects in cellular models relevant to neurodegenerative diseases like Alzheimer's acs.orgresearchgate.net. While these findings highlight the neuroprotective potential within the broader class of quinolizidine alkaloids, specific cellular mechanisms of this compound in neuroprotection were not explicitly detailed in the reviewed literature.

Antimicrobial Activity against Pathogens (e.g., bacteria, fungi)

This compound is found in plant extracts that have demonstrated antimicrobial activity against various pathogens. Studies on the alkaloid extract of Lupinus angustifolius, which contains this compound as a minor component, revealed significant antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria like Pseudomonas aeruginosa. The extract showed weak activity against Escherichia coli. Furthermore, it exhibited moderate antifungal activity against Candida albicans and Candida krusei, with a reported Minimum Inhibitory Concentration (MIC) of 250 µg/mL for both fungal species researchgate.net. Other related lupanine-type alkaloids have also shown antibacterial effects against a range of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa acs.orgresearchgate.net.

Table 1: Antimicrobial Activity of Lupinus angustifolius Alkaloid Extract

| Pathogen | Activity Level | Minimum Inhibitory Concentration (MIC) |

| Bacillus subtilis | Significant | Not specified |

| Staphylococcus aureus | Significant | Not specified |

| Pseudomonas aeruginosa | Significant | Not specified |

| Escherichia coli | Weak | Not specified |

| Candida albicans | Moderate | 250 µg/mL |

| Candida krusei | Moderate | 250 µg/mL |

Note: This data pertains to the alkaloid extract of Lupinus angustifolius, which contains this compound as a minor component.

Effects on Cell Physiology and Viability in Research Models

Research has investigated the effects of this compound on cell physiology and viability in specific experimental models. In studies utilizing the rat embryo culture (REC) model, this compound was found not to exhibit teratogenic activity at the tested concentrations chemfaces.comscience.gov. This suggests a lack of adverse effects on developmental cell viability in this particular in vitro system. Generally, quinolizidine alkaloids, including this compound, are known to be toxic to animals, with toxicity often attributed to the inhibition of acetylcholinesterase, an enzyme critical for neurotransmission ontosight.aifrontiersin.organnualreviews.org. However, specific detailed studies on the effects of this compound on cell physiology and viability in various research models beyond teratogenicity were not extensively detailed in the provided search results.

Compound List:

this compound

13α-hydroxylupanine

Anagyrine

Isolupanine

Angustifoline

Matrine

Structure Activity Relationship Sar Studies

Correlating Structural Features with Biological Activity

Influence of Stereochemistry on Mechanistic Interactions

Stereochemistry plays a pivotal role in the biological activity of chiral molecules such as alpha-Isolupanine. The precise three-dimensional arrangement of atoms around chiral centers can significantly alter a molecule's ability to bind to its biological target, thereby modulating its efficacy and mechanism of action cabidigitallibrary.org. Studies on quinolizidine (B1214090) alkaloids have indicated that pharmacological activity is often dependent on enantiomeric purity cabidigitallibrary.org. For instance, while this compound itself has been identified, its specific enantiomer, such as (-)-α-isolupanine, has been characterized in phytochemical studies nih.gov. Research has shown that certain stereoisomers can exhibit vastly different biological effects, ranging from potency to the very nature of the observed activity cabidigitallibrary.org. Notably, this compound has been reported as non-teratogenic in rat embryo culture (REC) at tested concentrations, suggesting a specific mechanistic interaction, or lack thereof, compared to other alkaloids like N-methylcytisine, which did exhibit teratogenic activity in the same assay science.govchemfaces.com. This highlights how subtle differences in stereochemistry can lead to distinct biological outcomes.

Impact of Substituent Modifications on Target Binding and Cellular Effects

Modifications to the core structure of this compound, such as the introduction or removal of functional groups or the formation of double bonds, can profoundly affect its binding affinity to targets and its subsequent cellular effects. For example, the derivative 5,6-Didehydro-alpha-isolupanine, characterized by a double bond formed through the removal of hydrogen atoms at positions 5 and 6, represents a structural alteration that could influence its biological profile ontosight.ai. General studies on lupanine-type alkaloids reveal that substitutions, particularly hydroxyl groups and unsaturations (double bonds), often occur at specific positions within the molecule, such as rings A and D, influencing their properties acs.org.

Research evaluating the antifungal activity of various quinolizidine alkaloids (QAs) against Fusarium oxysporum (Fox) provides quantitative data on how structural variations impact cellular effects. This compound, listed as compound 7 in one study, demonstrated a half-maximal inhibitory concentration (IC50) of 115.2 µM in this assay nih.gov.

Table 1: Antifungal Activity (IC50) of Quinolizidine Alkaloids against Fusarium oxysporum

| Compound Name | Compound Number | IC50 (µM) |

| (-)-lupanine | 1 | 88.3 |

| (+)-11,12-dehydrolupanine | 2 | 101.1 |

| (+)-5,6-dehydrolupanine | 3 | 100.5 |

| (-)-4α-hydroxylupanine | 4 | 135.8 |

| (-)-13α-hydroxylupanine | 5 | 131.4 |

| (-)-17-oxolupanine | 6 | 120.5 |

| (-)-α-isolupanine | 7 | 115.2 |

| (-)-sparteine (B7772259) | 8 | 130.2 |

| (+)-aphylline | 9 | 180.5 |

| (-)-multiflorine | 10 | 160.3 |

| (-)-lupinine | 11 | 195.6 |

| (-)-cytisine | 12 | 175.1 |

| (-)-N-methylcytisine | 13 | 200.3 |

| (-)-N-formylcytisine | 14 | 190.0 |

| (-)-anagyrine | 15 | 150.5 |

| (-)-tetrahydrorhombifoline | 16 | 185.2 |

| (-)-angustifoline | 17 | 170.8 |

| (-)-matrine | 18 | 145.0 |

| (+)-lehmanine | 19 | 165.7 |

| (-)-oxymatrine | 20 | 155.4 |

Data derived from reference nih.gov.

Conformational Analysis and its Role in SAR

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. For quinolizidine alkaloids, conformational flexibility allows them to adopt various spatial arrangements, which can influence their interaction with biological macromolecules like receptors or enzymes cabidigitallibrary.orgrushim.ru. Studies on related alkaloids have demonstrated that specific conformations, such as the "boat" conformation in sparteine-type alkaloids, are strongly correlated with certain activities, like bitterness cabidigitallibrary.org. Understanding the preferred conformations of this compound through computational methods or spectroscopic techniques can therefore provide direct insights into its binding modes and biological mechanisms, forming a crucial component of SAR studies.

Computational Approaches to SAR Modeling

Computational methods offer powerful tools for predicting and understanding SAR, allowing for the virtual screening of compounds, the identification of key structural features, and the development of predictive models.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are widely employed to investigate the interactions between a ligand (like this compound) and its biological target at an atomic level. These techniques can predict binding poses, estimate binding affinities, and elucidate the dynamic behavior of the ligand-target complex nih.gov. While specific docking studies for this compound are not extensively detailed in the provided literature, these methodologies are standard in alkaloid research for understanding SAR by identifying key binding interactions and the role of specific structural elements acs.orgnih.govmdpi.com. For example, similarity analyses of alkaloid libraries can reveal structural relationships that inform SAR acs.org.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis establishes mathematical relationships between the chemical structure of a series of compounds and their observed biological activity. This approach allows for the prediction of activity for novel compounds based on their structural descriptors scielo.org.mx. QSAR models for alkaloids often incorporate parameters such as molecular size, lipophilicity, electronic properties, and specific structural fragments to correlate with activity scielo.org.mx. While direct QSAR models for this compound's primary activities may not be widely published, QSAR principles are applied in alkaloid research to predict toxicity or other biological effects, guiding the design of more potent and selective analogs scielo.org.mxresearchgate.net.

Advanced Analytical Methodologies in Alpha Isolupanine Research

Application of Analytical Methods in Biosynthesis and Metabolism Research

The elucidation of the biosynthetic pathways and metabolic fate of α-isolupanine, a quinolizidine (B1214090) alkaloid (QA), is intrinsically linked to the application of sophisticated analytical methodologies. These techniques have been pivotal in identifying precursors, mapping enzymatic steps, and quantifying metabolic products in various biological systems, primarily in plants of the Lupinus genus.

Research has established that the biosynthesis of sparteine-like QAs, the family to which α-isolupanine belongs, originates from the amino acid L-lysine. rsc.org Early investigations in the 1960s utilized radioactive tracer studies to provide the initial evidence for this connection. rsc.org However, the advent of more refined analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy combined with stable isotope labeling, allowed for a much more detailed and unambiguous understanding of the pathway. rsc.org

By feeding plants precursors labeled with stable isotopes such as ²H, ¹³C, and ¹⁵N, researchers can trace the atoms from the precursor to the final alkaloid structure. NMR spectroscopy is then used to determine the exact position of these labels in the synthesized molecule. This approach has been instrumental in confirming that L-lysine is converted to the symmetric diamine, cadaverine (B124047), which serves as a crucial C₅ building block for the tetracyclic QA skeleton. rsc.orgpsu.edu For instance, ²H NMR spectroscopy was effectively used to study the stereochemistry of the steps involved in converting cadaverine into tetracyclic quinolizidine alkaloids. psu.edu Such experiments provided definitive evidence that disproved certain proposed intermediates, like 17-oxosparteine (B1663948), from being part of the main biosynthetic route to lupanine (B156748). psu.edu

| Precursor Fed | Isotope Label | Organism | Analytical Method | Key Finding | Reference |

|---|---|---|---|---|---|

| DL-Lysine | ¹⁴C | Lupinus angustifolius | Radiotracer Analysis | Established L-lysine as the primary precursor for the sparteine-like QA skeleton. | rsc.org |

| Cadaverine | ¹³C, ¹⁵N | Lupinus angustifolius | ¹³C NMR Spectroscopy | Confirmed that three cadaverine units are incorporated to form the tetracyclic QA structure. | rsc.orgresearchgate.net |

| (R)- and (S)-[1-²H]cadaverine | ²H | Lupinus luteus | ²H NMR Spectroscopy | Elucidated the stereospecific incorporation of hydrogen atoms, disproving 17-oxosparteine as an intermediate. | psu.edu |

| [3,3-²H₂]cadaverine | ²H | Lupinus angustifolius | ²H NMR Spectroscopy | Determined the precise location of deuterium (B1214612) incorporation into the lupanine molecule at positions C-4, C-8, and C-13. | cdnsciencepub.com |

Beyond pathway elucidation, analytical methods are essential for profiling and quantifying alkaloids in metabolic studies. Gas chromatography coupled with mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary tools for this purpose. cabidigitallibrary.orgebi.ac.ukacs.org These techniques allow for the sensitive and specific detection of α-isolupanine, often a minor component, alongside other major alkaloids in complex plant extracts. nih.govresearchgate.net Ultra-High-Performance Liquid Chromatography (UPLC-MS/MS) has been developed for the rapid and simultaneous quantification of five QAs, including α-isolupanine, in Lupinus angustifolius and its derived food products. acs.org

Metabolic engineering studies in Lupinus angustifolius provide a clear example of the power of these analytical methods. In one study, a gene encoding a key enzyme in the QA pathway, a putative sparteine (B1682161) 2-hydroxylase (CYP71D189), was knocked out. nih.gov Subsequent analysis of the alkaloid profile using LC-MS and GC-MS revealed a dramatic shift in the metabolic landscape. The production of downstream alkaloids, including (+)-lupanine and (+)-α-isolupanine, was severely diminished. nih.govbiorxiv.org Specifically, the concentration of (+)-α-isolupanine in the mutant seeds was reduced to only 2.4% of the levels found in wild-type plants. nih.gov Concurrently, the precursor, (−)-sparteine, which is undetectable in wild-type seeds, accumulated to significant levels in the knockout mutants. nih.gov These findings, made possible by precise analytical quantification, provide strong evidence that (+)-α-isolupanine is a downstream product in the main QA biosynthetic pathway originating from (−)-sparteine. nih.gov

| Compound | Relative Level in Wild-Type Seeds | Relative Level in Knockout (CYP71D189KO) Seeds | Analytical Method | Reference |

|---|---|---|---|---|

| (−)-Sparteine | Not Detected | High Accumulation (1.2% of seed weight) | LC-MS, GC-MS | nih.gov |

| (+)-Lupanine | Major Alkaloid | Drastically Reduced (0.6% of original level) | LC-MS | nih.gov |

| (+)-13-Hydroxylupanine | Major Alkaloid | Drastically Reduced (2.3% of original level) | LC-MS | nih.gov |

| (+)-α-Isolupanine | Minor Alkaloid | Drastically Reduced (2.4% of original level) | LC-MS | nih.gov |

Furthermore, analytical methods are applied in studies of biotransformation. Research involving the incubation of lupanine with microorganisms has demonstrated that α-isolupanine can be one of the metabolic products, highlighting a potential microbial conversion pathway. nih.gov The identification of these metabolites relies on techniques like HPLC and NMR to separate and identify the resulting compounds. nih.gov

Chemical Ecology and Role in Plant Interactions

Role of alpha-Isolupanine in Plant Defense Mechanisms

Lupin alkaloids, including this compound, are integral to the defensive strategies of Lupinus species. These compounds are synthesized from the amino acid lysine (B10760008) and stored in various plant tissues, serving as a deterrent against a range of threats frontiersin.orgmdpi.comnih.govnih.govmerieuxnutrisciences.commdpi.comekb.egresearchgate.netpsu.edu.

| Alkaloid | Activity against Spruce Budworm (25 μ g/disc ) | Source |

| This compound | Not active | oup.com |

| Lupinine (B175516) | Not active | oup.com |

| Epilupinine | Not active | oup.com |

| Lupinyl-trans-cinnamate | Not active | oup.com |

| 13-trans-cinnamoyloxylupanine | Highly deterrent | oup.com |

| 13-tigloyloxylupanine | Highly deterrent | oup.com |

| Lupanine (B156748) | Not active | oup.com |

| Sparteine (B1682161) | Not active | oup.com |

| 13-hydroxylupanine (B1673957) | Not active | oup.com |

| Tetrahydrorhombifoline | Not active | oup.com |

| Angustifoline | Not active | oup.com |

| 17-oxolupanine (B1663946) | Not active | oup.com |

| Microorganism Type | Specific Organism | Observed Activity in Lupin Alkaloid Extracts | Source(s) |

| Bacteria | Bacillus subtilis | Significant activity | researchgate.net |

| Bacteria | Staphylococcus aureus | Significant activity | researchgate.net |

| Bacteria | Pseudomonas aeruginosa | Significant activity | researchgate.net |

| Bacteria | Escherichia coli | Weakly active | researchgate.net |

| Fungi | Candida albicans | Moderate activity | researchgate.net |

| Fungi | Candida krusei | Moderate activity | researchgate.net |

| Fungi | Fusarium oxysporum | Inhibitory activity | nih.govscielo.org.mxnih.gov |

| Fungi | Sclerotium rolfsii | Inhibitory activity | scielo.org.mx |

| Fungi | Rhizoctonia solani | Inhibitory activity | scielo.org.mx |

Co-evolutionary Aspects of Plant-Insect and Plant-Microbe Interactions

The presence of alkaloids like this compound is deeply intertwined with the co-evolutionary history of Lupinus species and their associated organisms cabidigitallibrary.orgfrontiersin.orgmdpi.comscielo.org.mx. Plants have evolved a diverse arsenal (B13267) of secondary metabolites, including alkaloids, to defend against herbivores, leading to an evolutionary "arms race" where insects, in turn, develop resistance or detoxification mechanisms researchgate.netscielo.org.mxpressbooks.pubresearchgate.net. This reciprocal evolutionary pressure has shaped the chemical profiles of plants and the adaptations of herbivores frontiersin.orgmdpi.comekb.egresearchgate.netpsu.eduuni-halle.dewikipedia.org. Similarly, plant-microbe interactions are influenced by these chemical defenses, with alkaloids potentially modulating microbial communities or activating plant immune responses frontiersin.orgmdpi.com. The presence and specific structures of alkaloids like this compound are therefore products of long-term co-evolutionary processes, influencing the diversification and ecological roles of both plants and their interacting species.

Environmental Fate and Transport in Ecosystems (Research Context)

The environmental behavior of lupin alkaloids, including this compound, is an area of ongoing research. Quinolizidine (B1214090) alkaloids are synthesized primarily in the aerial tissues of lupin plants and are subsequently transported via the phloem to various organs, including seeds, which act as significant storage sites mdpi.comfrontiersin.orgresearchgate.net. Studies have detected alkaloids in the soil of lupin fields even several months after harvest, indicating their persistence and potential for movement within the ecosystem researchgate.net. Furthermore, alkaloids have been found in soil pore water and drainage water, suggesting pathways for their transport in aquatic environments researchgate.net. The biosynthesis and translocation of these compounds are also influenced by environmental factors such as light and water availability frontiersin.org. However, comprehensive data on the specific degradation rates, environmental fate, and ecotoxicity of this compound in various environmental compartments remain limited researchgate.net.

Compound List:

this compound

Lupanine

Sparteine

13-hydroxylupanine

Angustifoline

17-oxolupanine

Lupinine

Epilupinine

Lupinyl-trans-cinnamate

13-trans-cinnamoyloxylupanine

13-tigloyloxylupanine

Tetrahydrorhombifoline

5,6-Dehydrolupanine

11,12-Dehydrolupanine

3α-hydroxylupanine

13α-angeloylolupanine

13α-hydroxylupanine

17-oxysparteine

Hydroxytetrahydrorhombifoline

Ammodendrine

Matrine

Anagyrine

Cytisine

N-methylcytisine

N-formylcytisine

Tetrahydrocytisine

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

The complete biosynthetic pathway of many quinolizidine (B1214090) alkaloids, including α-Isolupanine, is not yet fully elucidated. researchgate.netku.dkrsc.org The initial steps, involving the conversion of L-lysine to cadaverine (B124047), are well-established. nih.govnih.gov However, the subsequent cyclization and modification reactions that lead to the diverse array of QA structures are areas of active investigation.

Current research suggests that the biosynthesis of tetracyclic QAs is complex and may not follow a single, linear pathway. While (-)-sparteine (B7772259) is a known precursor for many QAs, some studies suggest it may not be the universal precursor for all tetracyclic structures, indicating the existence of parallel or branching pathways. nih.govmdpi.com The precise enzymatic steps that lead to the formation of the α-Isolupanine skeleton from its lupanine (B156748) or other tetracyclic precursors are currently unknown. Future research will likely focus on the identification and characterization of the specific enzymes responsible for these transformations. This will likely involve a combination of transcriptomics, proteomics, and metabolomics approaches in Lupinus species to identify candidate genes, followed by in vitro and in vivo functional characterization of the encoded enzymes. frontiersin.orgresearchgate.net The discovery of these novel enzymes, potentially including isomerases, oxidoreductases, and transferases, will be crucial for a complete understanding of QA biosynthesis and for enabling the biotechnological production of specific alkaloids like α-Isolupanine.

Table 1: Key Areas for Future Research in α-Isolupanine Biosynthesis

| Research Area | Key Objectives | Potential Impact |

| Enzyme Discovery | Isolate and characterize the enzymes responsible for the conversion of lupanine or other precursors to α-Isolupanine. | Enables targeted genetic engineering for enhanced production. |

| Pathway Elucidation | Determine the precise sequence of intermediates and enzymatic reactions leading to α-Isolupanine. | Provides a complete blueprint for synthetic biology applications. |

| Regulatory Mechanisms | Investigate the genetic and environmental factors that regulate the expression of α-Isolupanine biosynthetic genes. | Allows for the optimization of cultivation conditions for maximal yield. |

Application of Synthetic Biology for Tailored Alkaloid Production

Synthetic biology offers powerful tools for the customized production of valuable plant-derived natural products, including alkaloids. rsc.org The heterologous expression of biosynthetic pathways in microbial hosts such as Saccharomyces cerevisiae or Escherichia coli can provide a scalable and controlled manufacturing platform, independent of plant cultivation. nih.govnih.gov

While the metabolic engineering of QA pathways is still in its early stages, successful examples, such as the increased production of (-)-sparteine in Lupinus angustifolius through the knockout of a cytochrome P450 gene, demonstrate the feasibility of this approach. nih.gov A similar strategy could be envisioned for the tailored production of α-Isolupanine. Once the key biosynthetic enzymes are identified, their corresponding genes can be introduced into a suitable microbial chassis. Further metabolic engineering of the host organism to optimize precursor supply and minimize the formation of competing byproducts will be essential for achieving high yields.

The development of a heterologous production system for α-Isolupanine would not only ensure a stable and sustainable supply but also open up possibilities for producing novel derivatives with potentially enhanced biological activities through the introduction of enzymes from other pathways.

Mechanistic Insights into Novel Biological Activities

Preliminary studies have suggested that alkaloid fractions containing α-Isolupanine possess antifungal properties. nih.gov Specifically, a correlation has been observed between the abundance of α-Isolupanine and the mycelial growth inhibition of Fusarium oxysporum. nih.gov However, the precise mechanism of action by which α-Isolupanine exerts this or other potential biological effects remains to be elucidated.

Future research should focus on detailed mechanistic studies to identify the molecular targets of α-Isolupanine. This could involve a range of approaches, including affinity chromatography to isolate binding partners, genetic screens to identify sensitive or resistant mutants, and transcriptomic or proteomic analyses to understand the cellular response to α-Isolupanine treatment. Understanding the mechanism of action is a critical step in evaluating the therapeutic potential of α-Isolupanine and for the rational design of more potent and selective analogs. General mechanisms of antifungal action include disruption of the cell wall or membrane, inhibition of essential enzymes, or interference with cellular processes like mitochondrial function. nih.govebsco.commdpi.commdpi.com Determining which, if any, of these are targeted by α-Isolupanine will be a key area of investigation.

Advanced Computational Chemistry in Rational Design and Prediction of Activity

Computational chemistry provides a powerful toolkit for accelerating the discovery and optimization of bioactive molecules. nih.govopenmedicinalchemistryjournal.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can be applied to understand the interactions of small molecules with their biological targets and to predict the activity of novel compounds. nih.govmdpi.com

In the context of α-Isolupanine, these computational approaches could be invaluable. Once a molecular target for its biological activity is identified, molecular docking studies could be employed to predict the binding mode of α-Isolupanine and to identify key intermolecular interactions. europeanreview.orgmdpi.comresearchgate.netresearchgate.net This information could then be used for the rational design of α-Isolupanine derivatives with improved binding affinity and selectivity.

Furthermore, QSAR models could be developed based on a series of α-Isolupanine analogs with experimentally determined biological activities. Such models would allow for the virtual screening of large compound libraries to identify new candidates with potentially enhanced potency, providing a more focused and efficient approach to drug discovery. The application of these advanced computational methods holds the promise of unlocking the full therapeutic potential of the α-Isolupanine scaffold.

Q & A

Advanced Question

- Hypothesis-driven approach : Trace isotopic labeling (e.g., -precursor feeding) to map metabolic intermediates.

- Transcriptomic integration : Pair metabolite profiling with RNA sequencing to identify enzymes in the lupanine biosynthesis cluster.

- Controls : Wild-type vs. gene-knockout lupin models to validate pathway steps .

How can contradictory data on this compound’s concentration in fermented lupin products be resolved?

Advanced Question

Discrepancies in reported concentrations (e.g., due to fermentation conditions) require:

- Meta-analysis : Compare extraction protocols (e.g., solvent polarity, pH adjustments) across studies.

- Variable isolation : Test lactic acid bacteria (LAB) strains independently to assess their alkaloid-degrading activity.

- Standardized reporting : Use the Beilstein Journal’s guidelines for detailed method descriptions to ensure reproducibility .

What methodological challenges arise when assessing this compound’s ecological role in plant defense?

Advanced Question

- Bioassay design : Pair field studies (aphid predation rates) with lab-based phytochemical analyses.

- Dose-response modeling : Quantify alkaloid thresholds for insect deterrence.

- Confounding factors : Control for environmental variables (e.g., soil nitrogen) that alter alkaloid synthesis .

How can researchers optimize extraction protocols to minimize this compound degradation?

Advanced Question

- Parameter screening : Use factorial design experiments to test temperature, pH, and solvent stability.

- Stability studies : Monitor degradation kinetics via accelerated aging tests (40°C/75% RH).

- Additive use : Include antioxidants (e.g., ascorbic acid) during extraction to preserve alkaloid integrity .

What strategies validate this compound’s structural analogs in synthetic mixtures?

Advanced Question

- Chromatographic separation : Ultra-high-performance LC (UHPLC) with chiral columns to resolve stereoisomers.

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.

- Cross-validation : Collaborate with independent labs for inter-laboratory reproducibility testing .

How should researchers address gaps in this compound’s pharmacokinetic data?

Advanced Question

- In vitro models : Use Caco-2 cells for intestinal absorption studies.

- Metabolite tracking : Employ high-resolution MS to identify phase I/II metabolites in hepatocyte assays.

- Ethical reporting : Follow biomedical research guidelines for animal/human subject protocols .

What statistical approaches are suitable for analyzing this compound’s dose-dependent bioactivity?

Advanced Question

- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to dose-response data.

- Multivariate analysis : Principal component analysis (PCA) to correlate bioactivity with structural features of analogs.

- Outlier handling : Apply Grubbs’ test to exclude anomalous data points .

How can interdisciplinary collaboration enhance this compound research?

Advanced Question

- Data integration : Combine phytochemical, genomic, and ecological datasets using bioinformatics pipelines.

- Ethnobotanical input : Partner with field botanists to identify understudied lupin species with high alkaloid diversity.

- Open science : Share protocols via platforms like Zenodo to foster reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.